

Technical Guide to DL-Homocysteine-d4: Certificate of Analysis and Specifications

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Compound of Interest		
Compound Name:	DL-Homocysteine-d4	
Cat. No.:	B1145503	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis and specifications for **DL-Homocysteine-d4**. It is intended to be a valuable resource for researchers, scientists, and drug development professionals who utilize this stable isotopelabeled compound in their work. This document details the key quality attributes of **DL-Homocysteine-d4**, outlines the analytical methodologies used to determine these specifications, and provides context for its application, particularly as an internal standard in quantitative analyses.

Compound Specifications

DL-Homocysteine-d4 is a deuterated form of the amino acid homocysteine, a critical intermediate in methionine metabolism. Its primary application in a research setting is as an internal standard for the accurate quantification of endogenous homocysteine in biological samples using mass spectrometry-based methods.[1] The specifications for **DL-Homocysteine-d4** are critical to ensure the accuracy and reproducibility of such assays.

The following tables summarize the typical physical and chemical properties of **DL-Homocysteine-d4** as compiled from various commercial suppliers.

Table 1: General Properties of **DL-Homocysteine-d4**



Property	Specification	Source(s)
Chemical Name	DL-2-Amino-4- mercaptobutyric-3,3,4,4-d4 acid	[2]
Molecular Formula	C4H5D4NO2S	[1]
Molecular Weight	139.21 g/mol	[1][2][3]
CAS Number	416845-90-4	[1][2][4]
Appearance	White to off-white solid	[1]

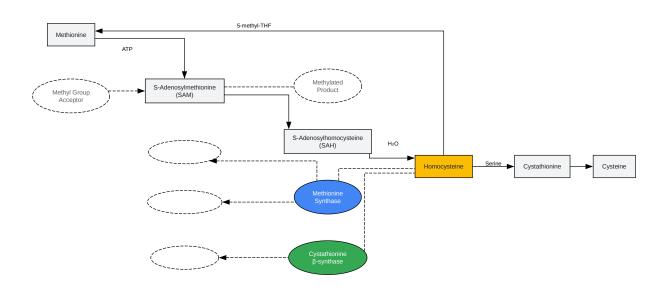
Table 2: Quality Specifications for DL-Homocysteine-d4

Parameter	Specification	Source(s)
Chemical Purity	≥95% to ≥98%	[2][3][5][6][7]
Isotopic Enrichment	≥98 atom % D	[2]
Storage Conditions	Store at -20°C to +8°C, protected from light	[4][5]
Solubility	Soluble in aqueous solutions	

Metabolic Pathway Context

To appreciate the significance of measuring homocysteine levels, it is essential to understand its role in cellular metabolism. Homocysteine lies at a key branch point in the metabolism of methionine. It can be either remethylated to form methionine or undergo transsulfuration to generate cysteine. This pathway is crucial for cellular methylation reactions and the synthesis of the antioxidant glutathione.





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Homocysteine Metabolism Pathway

Experimental Protocols for Quality Assessment

The quality specifications of **DL-Homocysteine-d4** are verified through a series of analytical tests. The following sections detail the typical experimental protocols for these analyses.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

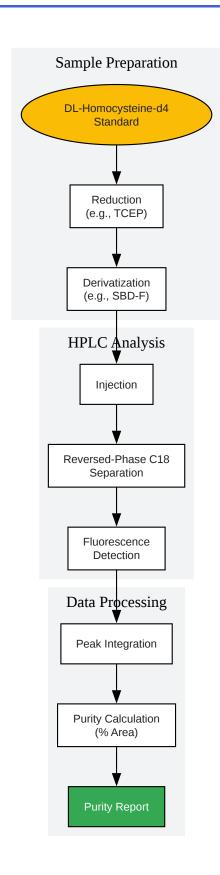
Chemical purity is often assessed using HPLC with fluorescence detection. This method requires derivatization of the thiol group of homocysteine to render it fluorescent.



Methodology:

- Sample Preparation:
 - A stock solution of **DL-Homocysteine-d4** is prepared in a suitable buffer.
 - To reduce any disulfide bonds, a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) is added.[8][9]
 - Proteins, if present in a matrix, are precipitated with an acid like trichloroacetic acid and removed by centrifugation.[9]
 - The supernatant is then mixed with a derivatizing agent, such as 7-fluoro-2,1,3benzoxadiazole-4-sulfonamide (SBD-F), and incubated to allow for the reaction to complete.[9]
- Chromatographic Conditions:
 - Column: A reversed-phase C18 column is typically used.
 - Mobile Phase: An isocratic or gradient elution with a buffer system, such as potassium dihydrogen phosphate, and an organic modifier like acetonitrile.[10]
 - Flow Rate: Typically in the range of 0.5-1.5 mL/min.[10]
 - Detection: Fluorescence detection with excitation and emission wavelengths appropriate for the chosen derivatizing agent (e.g., 385 nm excitation and 515 nm emission for SBD-F derivatives).[10]
- Data Analysis:
 - The purity is calculated by dividing the peak area of the **DL-Homocysteine-d4** derivative by the total area of all peaks in the chromatogram.





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HPLC Purity Analysis Workflow



Isotopic Enrichment and Identity Confirmation by Mass Spectrometry

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for confirming the identity and determining the isotopic enrichment of **DL-Homocysteine-d4**.

Methodology:

- Sample Preparation:
 - A dilute solution of **DL-Homocysteine-d4** is prepared in a solvent compatible with the LC-MS system (e.g., water with 0.1% formic acid).
 - For analysis in a biological matrix, a protein precipitation step is performed, and DL-Homocysteine-d4 is used as the internal standard.[11]
- LC-MS/MS Conditions:
 - Chromatography: A short C8 or C18 column is often used for rapid separation. An isocratic elution with a mobile phase of methanol or acetonitrile in water with a small amount of formic acid is common.
 - Mass Spectrometry:
 - Ionization: Electrospray ionization in positive mode (ESI+) is typically used.
 - Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for high specificity and sensitivity.[12]
 - MRM Transitions: The mass spectrometer is set to monitor the transition of the precursor ion (M+H)+ to a specific product ion. For **DL-Homocysteine-d4**, the precursor ion is m/z 140, and a common product ion is m/z 94.[12] For unlabeled homocysteine, the transition is m/z 136 -> m/z 90.[12]
- Data Analysis:

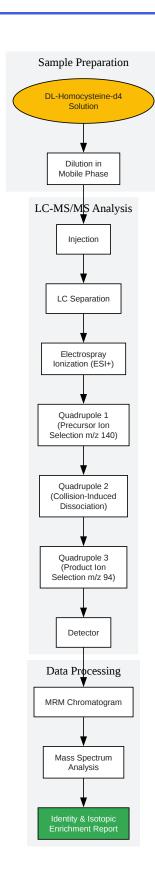
Foundational & Exploratory





- Identity Confirmation: The presence of the correct precursor and product ions at the expected retention time confirms the identity of the compound.
- Isotopic Enrichment: The relative intensities of the mass signals for **DL-Homocysteine-d4** (m/z 140) and any residual unlabeled homocysteine (m/z 136) are compared to calculate the isotopic enrichment.





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LC-MS/MS Analysis Workflow



Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for confirming the chemical structure of a compound. For **DL-Homocysteine-d4**, ¹H NMR and ²H NMR would be the most relevant experiments.

Methodology:

- Sample Preparation:
 - The **DL-Homocysteine-d4** solid is dissolved in a deuterated solvent, typically deuterium oxide (D₂O), to prepare a solution of appropriate concentration for NMR analysis.
- NMR Experiment:
 - ¹H NMR: This experiment is used to detect the presence of protons. In a highly enriched DL-Homocysteine-d4 sample, the signals corresponding to the protons at the 3 and 4 positions should be significantly reduced or absent compared to the spectrum of unlabeled homocysteine. The remaining proton signals (at the α-carbon and on the thiol and amine groups) confirm the backbone structure.
 - ²H NMR: A deuterium NMR spectrum would show signals corresponding to the deuterium atoms at the 3 and 4 positions, confirming the location of the isotopic labels.
 - Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
- Data Analysis:
 - The chemical shifts, coupling patterns (if any), and integrals of the observed signals in the ¹H and ²H NMR spectra are analyzed to confirm that the structure is consistent with **DL-** Homocysteine-d4 and to assess the degree of deuteration.

Applications in Research and Drug Development



DL-Homocysteine-d4 is an indispensable tool in clinical and preclinical research for the following applications:

- Internal Standard in Quantitative Bioanalysis: Its most common use is as an internal standard in LC-MS/MS assays for the quantification of total homocysteine in plasma, serum, and other biological fluids.[1] The stable isotope label ensures that it co-elutes with the unlabeled analyte and experiences similar ionization efficiency, correcting for variations in sample preparation and instrument response.
- Metabolic Flux Analysis: In studies of methionine metabolism, DL-Homocysteine-d4 can be
 used as a tracer to follow the metabolic fate of homocysteine through various biochemical
 pathways.
- Clinical Research: Accurate measurement of homocysteine is crucial in studies investigating
 its role as a risk factor for cardiovascular disease, neurodegenerative disorders, and other
 pathological conditions.

In conclusion, the well-defined specifications and rigorous analytical testing of **DL-Homocysteine-d4** ensure its suitability for demanding applications in research and development, where accuracy and reliability are paramount. This guide provides the necessary technical information for scientists to confidently incorporate this valuable research tool into their experimental workflows.

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